

Spectroscopic Characterization of Apocynol A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynol A, a molecule with the chemical formula C₁₃H₂₀O₃, presents a complex structure amenable to detailed spectroscopic analysis. This guide provides a comprehensive overview of its anticipated spectroscopic data across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for **Apocynol A**, this document presents predicted data based on its known chemical structure, alongside standardized experimental protocols for acquiring such data. This serves as a foundational resource for researchers engaged in the isolation, synthesis, or analysis of **Apocynol A** and related compounds.

Chemical Structure

Apocynol A is chemically defined as (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3- (hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one. Its structure contains several key functional groups that are distinguishable by spectroscopic methods: a ketone, two hydroxyl groups, a trans-disubstituted alkene, and various aliphatic carbons, including two geminal methyl groups.

Molecular Formula: C13H20O3[1] Molar Mass: 224.30 g/mol [1]

Predicted Spectroscopic Data



The following tables summarize the predicted spectroscopic data for **Apocynol A**. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and are intended to guide the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Apocynol A** (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 6.0-6.2	d	1H	Vinylic H
~ 5.8-6.0	dd	1H	Vinylic H
~ 5.9	S	1H	Enone H
~ 4.3-4.5	m	1H	СН-ОН
~ 4.1-4.3	d	1H	CH ₂ -OH (diastereotopic)
~ 3.9-4.1	d	1H	CH ₂ -OH (diastereotopic)
~ 2.5-2.7	m	1H	Allylic H
~ 2.2-2.4	m	2H	CH ₂ (cyclohexenone)
~ 1.8-2.0	br s	2H	OH x 2
~ 1.2-1.4	d	3H	СН3-СН
~ 1.1	s	3H	gem-CH₃
~ 1.0	S	ЗН	gem-CH₃

Table 2: Predicted ¹³C NMR Data for **Apocynol A** (in CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Carbon Type	Assignment
~ 198-202	C=O	Ketone
~ 160-165	С	Enone C=C
~ 130-135	СН	Vinylic CH
~ 125-130	СН	Vinylic CH
~ 120-125	С	Enone C=C
~ 65-70	СН-ОН	Hydroxylic CH
~ 60-65	CH2-OH	Hydroxylic CH₂
~ 50-55	СН	Allylic CH
~ 35-40	С	Quaternary C (gem-dimethyl)
~ 30-35	CH ₂	Cyclohexenone CH ₂
~ 25-30	CH₃	gem-CH₃
~ 20-25	CH₃	gem-CH₃
~ 18-22	CH₃	CH ₃ -CH

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for Apocynol A (Electron Ionization - EI)



m/z	Interpretation	
224	[M]+ (Molecular Ion)	
206	[M - H ₂ O] ⁺	
191	[M - H₂O - CH₃] ⁺	
181	[M - C ₃ H ₇ O] ⁺ (loss of hydroxybutyl side chain)	
163	[M - H ₂ O - C ₃ H ₇ O] ⁺	
153	Further fragmentation	
137	Further fragmentation	
43	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺	

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for Apocynol A

Wavenumber (cm ⁻¹)	Functional Group	Description
3500-3200 (broad)	О-Н	Alcohol stretch
3050-3010	С-Н	Alkene stretch
2960-2850	С-Н	Alkane stretch
1680-1660	C=O	α,β-unsaturated ketone stretch
1650-1630	C=C	Alkene stretch
1470-1450	С-Н	Alkane bend
1200-1000	C-O	Alcohol stretch
970-960	С-Н	Trans alkene out-of-plane bend

Experimental Protocols



The following are generalized protocols for the spectroscopic analysis of a natural product like **Apocynol A**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified Apocynol A in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz. A 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the purified sample (in a suitable volatile solvent or as a solid probe) into the mass spectrometer.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio
 (m/z) using a quadrupole or time-of-flight analyzer.
- Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
 Alternatively, for a solid sample, prepare a KBr pellet.

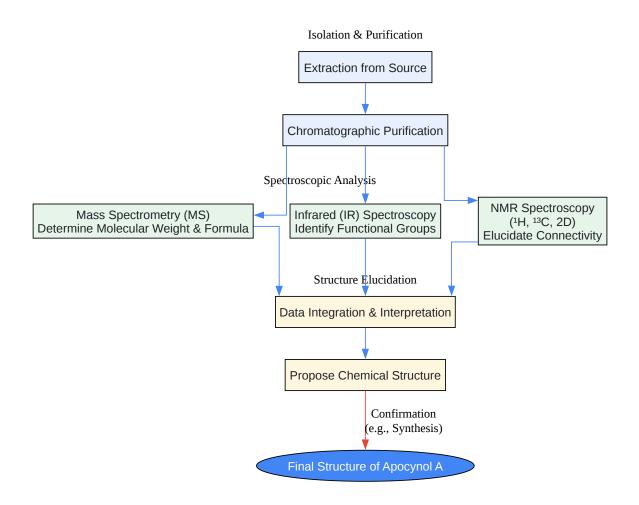


- Acquisition: Place the sample in the path of the IR beam of a Fourier-transform infrared (FT-IR) spectrometer.
- Analysis: Record the interferogram and perform a Fourier transform to obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like **Apocynol A**.





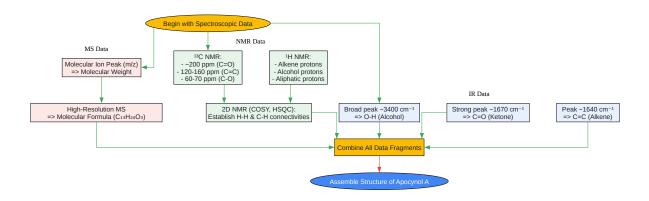
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Caption: Workflow for the isolation and structural elucidation of **Apocynol A**.

Logical Pathway for Data Interpretation



The following diagram outlines the logical process for interpreting the combined spectroscopic data to determine the structure of an unknown compound, exemplified by **Apocynol A**.



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Caption: Logical flow for interpreting spectroscopic data of Apocynol A.

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References



- 1. Apocynol A | C13H20O3 | CID 11053300 PubChem [pubchem.ncbi.nlm.nih.gov]
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